

# Computational studies on 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

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## Compound of Interest

Compound Name:	7-Bromobenzo[c] [1,2,5]thiadiazole-4-carbaldehyde
Cat. No.:	B1375072

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An In-depth Technical Guide: Computational Analysis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde: A Quantum Mechanical Approach to Molecular Design

## Abstract

7-Bromobenzo[c]thiadiazole-4-carbaldehyde is a pivotal heterocyclic intermediate, playing a crucial role in the synthesis of advanced organic materials, particularly non-fullerene acceptors for organic photovoltaics.<sup>[1][2]</sup> Its unique electronic profile, stemming from the fusion of an electron-deficient benzothiadiazole core with electron-withdrawing bromo and formyl substituents, necessitates a profound understanding of its molecular properties.<sup>[1]</sup> This guide details a comprehensive computational workflow employing Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic characteristics of this molecule. We provide field-proven insights into the causality behind methodological choices, establishing a self-validating system where theoretical predictions are benchmarked against experimental data. This document serves as a technical resource for researchers, chemists, and material scientists engaged in the rational design of novel organic functional materials.

## Introduction: The Significance of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of functional organic molecules due to its inherent electron-accepting nature and rigid, planar structure.<sup>[3]</sup>

The strategic functionalization of the BTD core allows for the fine-tuning of its electronic and photophysical properties. 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (Br-BT-CHO) exemplifies this principle. As a member of the halogenated benzothiadiazole family, it features two key substituents:

- A Bromine Atom (at C7): This serves a dual purpose. It acts as an electron-withdrawing group, further lowering the molecule's frontier orbital energy levels, and provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Stille), enabling its incorporation into larger conjugated systems.[1][4]
- An Aldehyde/Formyl Group (at C4): This functional group is also strongly electron-withdrawing and offers a versatile handle for condensation reactions, crucial for extending the  $\pi$ -conjugation of the final target molecule.[1]

This dual functionality makes Br-BT-CHO a valuable building block for creating donor-acceptor (D-A) type molecules with tailored properties for applications in organic electronics and fluorescent sensing.[1][5] Understanding its intrinsic properties is paramount for predicting the behavior of the more complex materials derived from it.

## Molecular Identity

Property	Value	Source(s)
IUPAC Name	7-Bromobenzo[c][1][5][6]thiadiazole-4-carbaldehyde	[1][5]
CAS Number	1071224-34-4	[1][5][6]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrN <sub>2</sub> OS	[1][5]
Molecular Weight	243.08 g/mol	[1][5]
Physical Appearance	Slightly yellow crystalline powder	[1][2][5]
Melting Point	192-194 °C	[1][5][7]

## The Computational Gauntlet: A Validated DFT Workflow

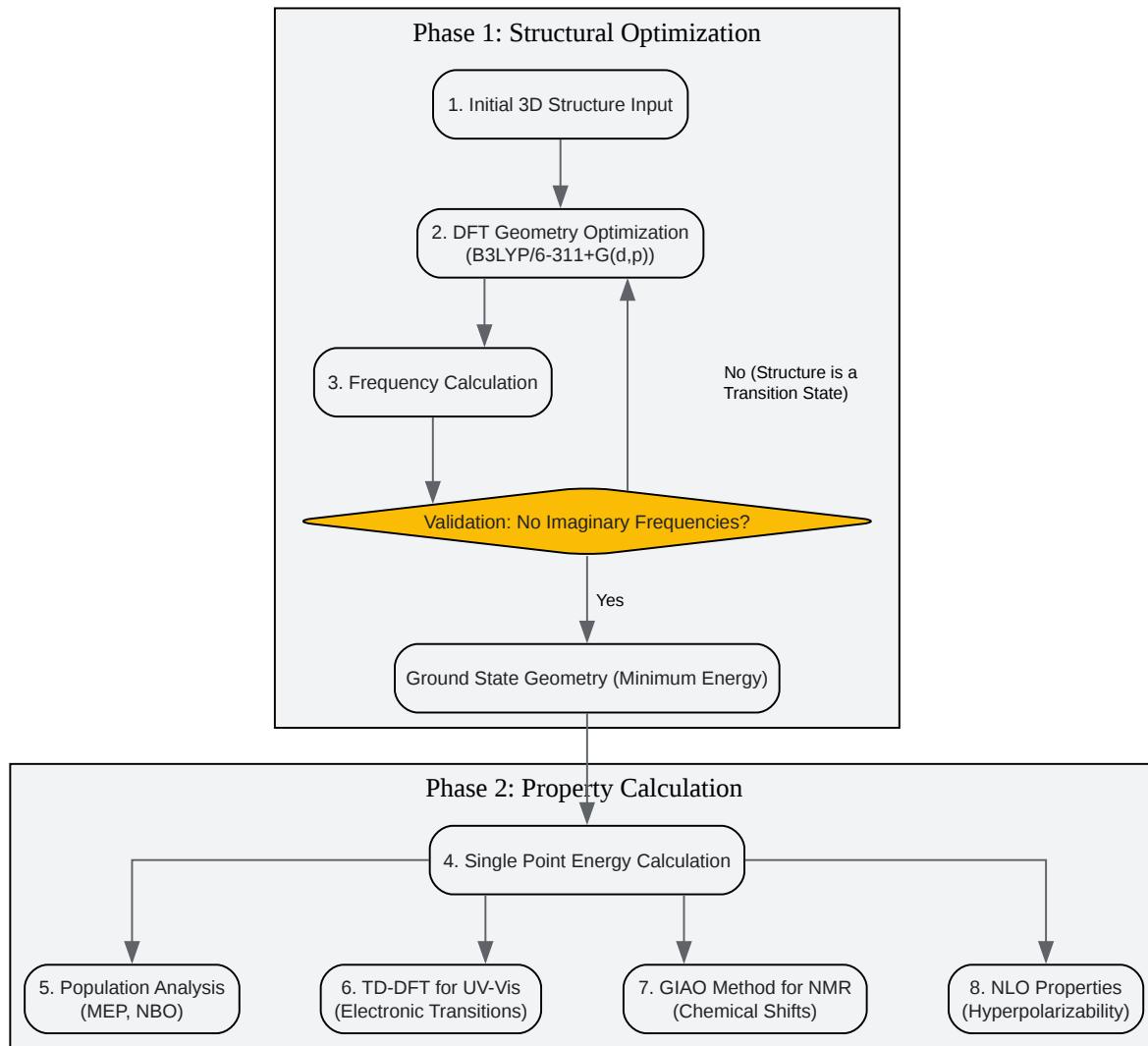
To accurately model Br-BT-CHO, we employ Density Functional Theory (DFT), a quantum mechanical method that offers a robust balance of computational efficiency and accuracy for organic molecules of this scale.[8][9] Our chosen methodology is designed to be a self-validating system, where each step builds upon a rigorously established foundation.

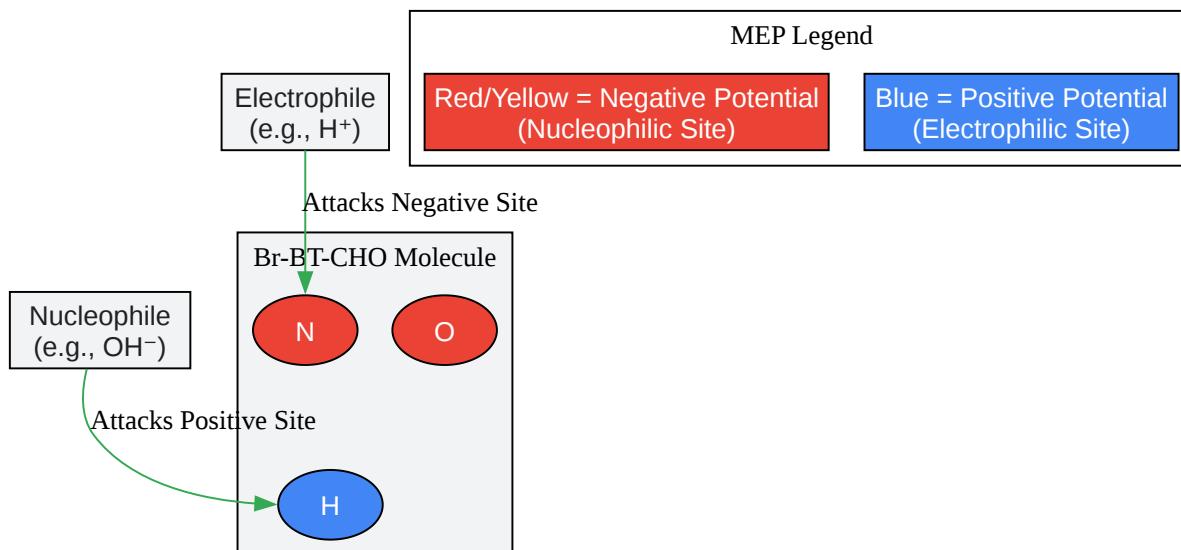
## Core Directive: Selecting the Right Tools

- The Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is rooted in its extensive validation across a vast range of organic systems, where it has consistently demonstrated high accuracy in predicting geometries, vibrational frequencies, and electronic properties.[10][11]
- The Basis Set (6-311+G(d,p)): A flexible basis set is critical for accurately describing a molecule with diverse elements (including sulfur and bromine) and a delocalized  $\pi$ -system. The 6-311+G(d,p) basis set provides triple-zeta valence functions for better description of electron density, diffuse functions (+) for handling lone pairs and potential anionic character, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in a bonded environment.

## Experimental Workflow: From Geometry to Properties

The entire computational process follows a logical sequence, ensuring that subsequent property calculations are based on a stable, realistic molecular structure.





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